

Application Note: Preparation of Fulvestrant Sulfone Analytical Standard

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Compound of Interest

Compound Name: Fulvestrant sulfone

Cat. No.: B193560

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Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1][2] During its synthesis, metabolism, and storage, various related substances and impurities can form. One such critical impurity and metabolite is **Fulvestrant Sulfone**, also known as Fulvestrant EP Impurity B.[3][4] This compound is formed through the oxidation of the sulfoxide moiety on the fulvestrant molecule.[5] To ensure the quality, safety, and efficacy of fulvestrant drug products, it is imperative to accurately identify and quantify **fulvestrant sulfone**. This requires a well-characterized analytical standard of high purity.

This application note provides a detailed protocol for the preparation of a **fulvestrant sulfone** analytical standard via the oxidation of fulvestrant. It also outlines the analytical techniques for its characterization and quantification.

Chemical Structures

Fulvestrant contains a sulfoxide group, which is oxidized to a sulfone group to form **fulvestrant sulfone**.

- Fulvestrant: 7 α -[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17 β -diol

- **Fulvestrant Sulfone**: 7 α -[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]estra-1,3,5(10)-triene-3,17 β -diol[4]

Physicochemical Data

A summary of the key physicochemical properties of fulvestrant and **fulvestrant sulfone** is provided in the table below for easy comparison.

Property	Fulvestrant	Fulvestrant Sulfone
CAS Number	129453-61-8[6]	98008-06-1[3]
Molecular Formula	C ₃₂ H ₄₇ F ₅ O ₃ S[6]	C ₃₂ H ₄₇ F ₅ O ₄ S
Molecular Weight	606.78 g/mol [6]	622.77 g/mol [4]
Appearance	White powder[2]	White to off-white solid
Solubility	Low aqueous solubility	Expected to have low aqueous solubility

Experimental Protocols

I. Preparation of Fulvestrant Sulfone

This protocol describes the synthesis of **fulvestrant sulfone** from fulvestrant through oxidation. The procedure is based on common oxidative methods used in forced degradation studies.

Materials and Reagents:

- Fulvestrant (of known purity)
- Hydrogen Peroxide (H₂O₂), 30% solution
- Methanol (HPLC grade)
- Dichloromethane (DCM, HPLC grade)
- Ethyl acetate (HPLC grade)

- n-Hexane (HPLC grade)
- Sodium sulfite (Na_2SO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography (200-300 mesh)
- Round bottom flask
- Magnetic stirrer and stir bar
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates (silica gel coated)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round bottom flask, dissolve 100 mg of fulvestrant in 10 mL of methanol. Place the flask on a magnetic stirrer.
- **Oxidation:** While stirring at room temperature, slowly add 1 mL of 30% hydrogen peroxide to the fulvestrant solution.
- **Reaction Monitoring:** Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/n-hexane (e.g., 1:1 v/v). The disappearance of the fulvestrant spot and the appearance of a more polar spot (**fulvestrant sulfone**) will indicate the reaction's progress.
- **Quenching:** Once the reaction is complete, quench the excess hydrogen peroxide by slowly adding a 10% aqueous solution of sodium sulfite until a drop of the reaction mixture no longer turns potassium iodide-starch paper blue.
- **Extraction:** Add 20 mL of dichloromethane to the reaction mixture and transfer to a separatory funnel. Wash the organic layer with 20 mL of deionized water. Separate the organic layer.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

II. Purification of Fulvestrant Sulfone by Column Chromatography

Procedure:

- **Column Packing:** Prepare a silica gel column using a slurry of silica gel in n-hexane.
- **Sample Loading:** Dissolve the crude **fulvestrant sulfone** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of ethyl acetate in n-hexane. Start with a low concentration of ethyl acetate (e.g., 10%) and gradually increase the polarity.
- **Fraction Collection:** Collect fractions and monitor them by TLC to identify the fractions containing the pure **fulvestrant sulfone**.
- **Isolation:** Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified **fulvestrant sulfone** as a white to off-white solid.

III. Characterization and Purity Assessment

The identity and purity of the prepared **fulvestrant sulfone** standard should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- **Column:** C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- **Mobile Phase:** A gradient of acetonitrile and water is commonly used. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing to 90:10 (v/v) over 20 minutes.
- **Flow Rate:** 1.0 mL/min

- Detection: UV at 225 nm^[3]
- Purity Assessment: The purity of the prepared standard can be determined by calculating the peak area percentage.

Mass Spectrometry (MS):

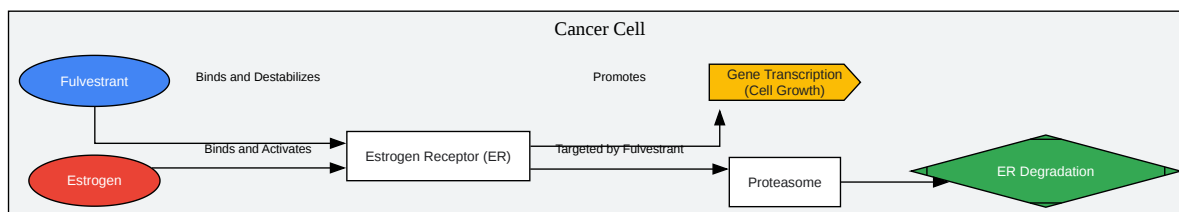
- Confirm the molecular weight of **fulvestrant sulfone** (622.77 g/mol). Electrospray ionization (ESI) in positive or negative mode can be used.

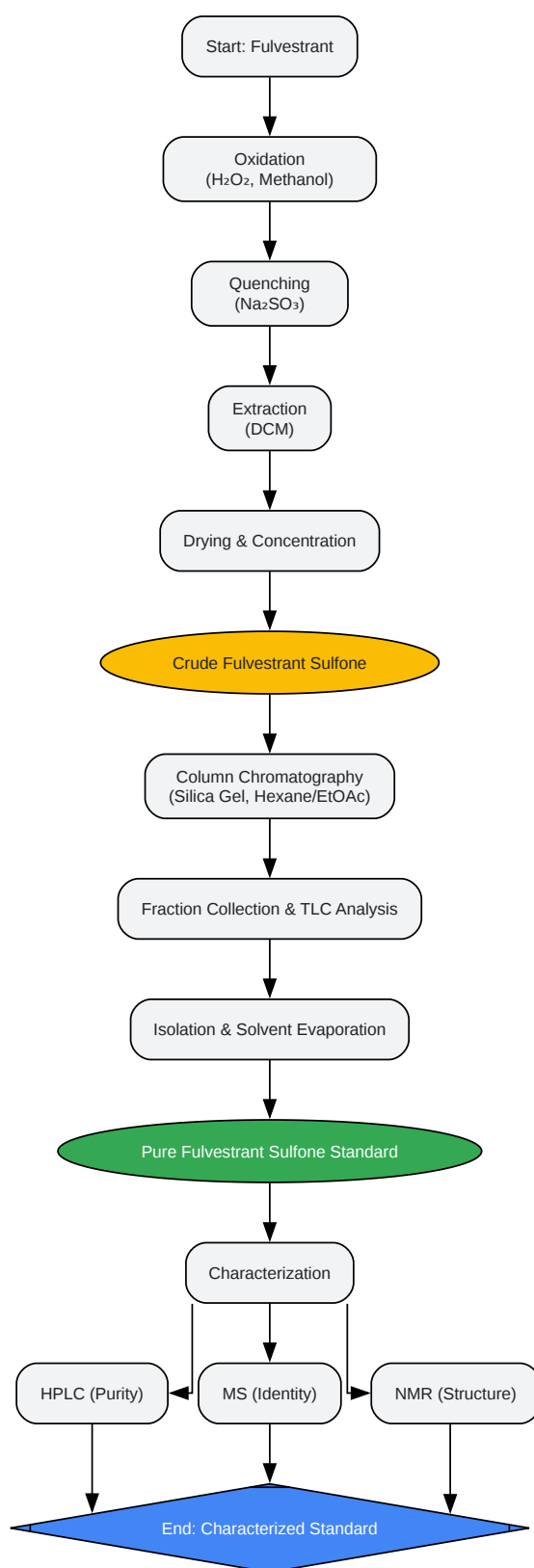
Nuclear Magnetic Resonance (NMR) Spectroscopy:

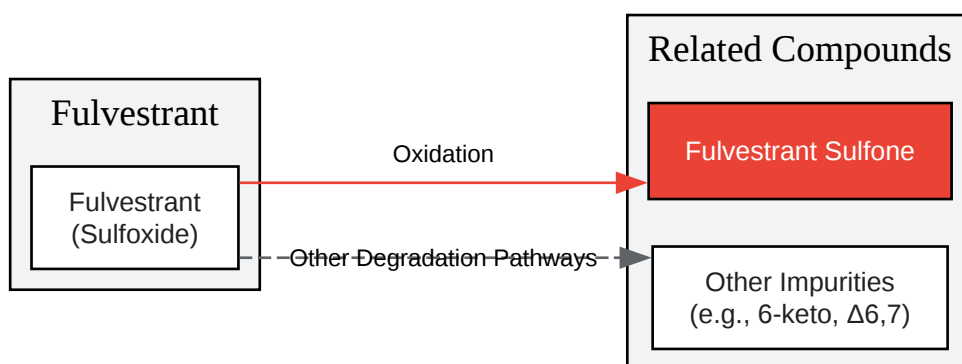
- ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of **fulvestrant sulfone**. The spectra should be consistent with the structure of the sulfone derivative.

Visualizations

Signaling Pathway Diagram







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